molecular formula C24H24ClNO4S2 B4931763 Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4931763
M. Wt: 490.0 g/mol
InChI Key: WIZXDHRBWKUGEH-UHFFFAOYSA-N
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Description

Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonyl and 4-chlorophenylmethyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their functional groups.

    Benzenesulfonyl derivatives: These compounds contain the benzenesulfonyl group but have different core structures.

    Chlorophenylmethyl derivatives: These compounds include the chlorophenylmethyl group but vary in their other functional groups.

Properties

IUPAC Name

ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c1-2-30-24(27)22-20-10-6-7-11-21(20)31-23(22)26(16-17-12-14-18(25)15-13-17)32(28,29)19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZXDHRBWKUGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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